2-Amino-2-benzyl-3-phenylpropanoic acid
Overview
Description
2-Amino-2-benzyl-3-phenylpropanoic acid is an organic compound that belongs to the class of alpha-amino acids It is characterized by the presence of an amino group, a benzyl group, and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-benzyl-3-phenylpropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: Benzyl bromide and phenylacetic acid are often used as starting materials.
Formation of Intermediate: The reaction between benzyl bromide and phenylacetic acid in the presence of a base such as sodium hydroxide forms benzyl phenylacetate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrolysis: The final step involves hydrolysis under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Benzyl ketone, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: N-acyl derivatives, N-alkyl derivatives.
Scientific Research Applications
2-Amino-2-benzyl-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Amino-2-benzyl-3-phenylpropanoic acid exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby altering their activity.
Protein Interactions: The compound may interact with proteins, affecting their structure and function.
Pathways Involved: It can influence metabolic pathways related to amino acid metabolism and signal transduction.
Comparison with Similar Compounds
Phenylalanine: An essential amino acid with a similar structure but lacks the benzyl group.
Tyrosine: Similar to phenylalanine but with an additional hydroxyl group on the phenyl ring.
2-Amino-3-phenylpropanoic acid: Lacks the benzyl group present in 2-Amino-2-benzyl-3-phenylpropanoic acid.
Uniqueness: this compound is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-amino-2-benzyl-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c17-16(15(18)19,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKZHNIMMJPKLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978442 | |
Record name | alpha-Benzylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6278-96-2 | |
Record name | NSC34508 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Benzylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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